molecular formula C7H9NS B14699941 N-(Phenylsulfanyl)methanamine CAS No. 24380-78-7

N-(Phenylsulfanyl)methanamine

Cat. No.: B14699941
CAS No.: 24380-78-7
M. Wt: 139.22 g/mol
InChI Key: PGKVUOHUSHCSOY-UHFFFAOYSA-N
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Description

N-(Phenylsulfanyl)methanamine: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Phenylsulfanyl)methanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in substitution reactions where the phenylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(Phenylsulfanyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to inhibition or activation of the target pathways. This modulation is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • N,N-Bis(phenylsulfanyl)methanamine
  • Phenylsulfanylphenylmethanamine

Comparison: N-(Phenylsulfanyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N,N-Bis(phenylsulfanyl)methanamine has two phenylsulfanyl groups, leading to different steric and electronic properties .

Properties

CAS No.

24380-78-7

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

N-phenylsulfanylmethanamine

InChI

InChI=1S/C7H9NS/c1-8-9-7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

PGKVUOHUSHCSOY-UHFFFAOYSA-N

Canonical SMILES

CNSC1=CC=CC=C1

Origin of Product

United States

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